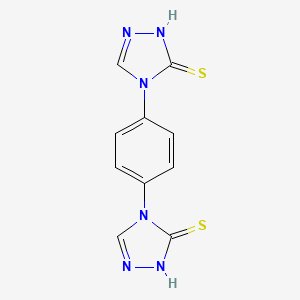
4,4'-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) is a heterocyclic compound that features a 1,4-phenylene linkage between two 1,2,4-triazole-3-thione rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the triazole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines or alkyl halides are employed under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) involves its interaction with biological targets, such as enzymes or receptors. The compound’s triazole rings can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are a subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- **1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
- **Thiophene-Linked 1,2,4-Triazoles
- **2,2`-(1,4-Phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones
Uniqueness: 4,4’-(1,4-Phenylene)di(2,4-dihydro-3H-1,2,4-triazole-3-thione) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes and participate in various reactions makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
642462-50-8 |
|---|---|
Molekularformel |
C10H8N6S2 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
4-[4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H8N6S2/c17-9-13-11-5-15(9)7-1-2-8(4-3-7)16-6-12-14-10(16)18/h1-6H,(H,13,17)(H,14,18) |
InChI-Schlüssel |
GUCNSVCHZOEJQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=NNC2=S)N3C=NNC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


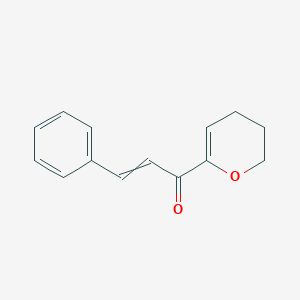

![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
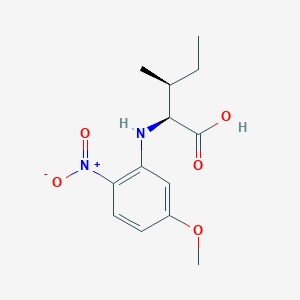

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)


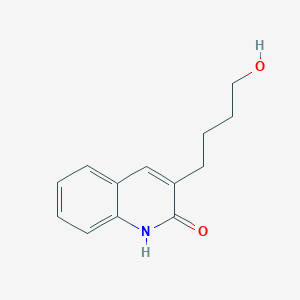
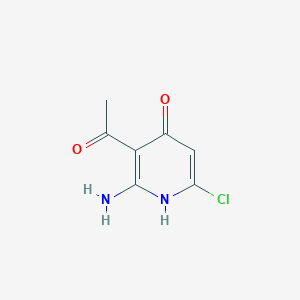
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)

![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B12589455.png)
